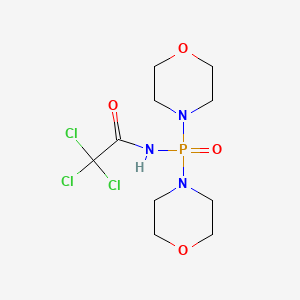
2,2,2-trichloro-N-(dimorpholinophosphoryl)acetamide
Overview
Description
2,2,2-trichloro-N-(dimorpholinophosphoryl)acetamide is a carbacylamidophosphate (CAPh) type ligand . It has been used in the synthesis of coordination compounds, particularly with lanthanides .
Synthesis Analysis
The synthesis of a coordination compound involving 2,2,2-trichloro-N-(dimorpholinophosphoryl)acetamide has been reported. The reaction of HoCl3·6H2O with 2,2,2-trichloro-N-(dimorpholinophosphoryl)acetamide in acetone-isopropanolic solution produces the title coordination compound [Ho(HL)2(H2O)Cl3] (1) .Molecular Structure Analysis
The complex formed with 2,2,2-trichloro-N-(dimorpholinophosphoryl)acetamide and HoCl3·6H2O has a low coordination number of 6 for lanthanides and crystallizes in the triclinic space group . The Ho III ion is octahedrally coordinated by three chlorine ions, two O atoms of CAPh ligands phosphoryl groups, and one O atom of a water molecule .Chemical Reactions Analysis
The primary chemical reaction involving 2,2,2-trichloro-N-(dimorpholinophosphoryl)acetamide is its reaction with HoCl3·6H2O in an acetone-isopropanolic solution to produce the coordination compound [Ho(HL)2(H2O)Cl3] (1) .Scientific Research Applications
Coordination Chemistry and Crystallography
- Synthesis and Crystal Structure : The reaction of Holmium(III) chloride hexahydrate (HoCl₃·6H₂O) with 2,2,2-trichloro-N-(dimorpholinophosphoryl)acetamide (HL) in an acetone-isopropanolic solution produces the coordination compound [Ho(HL)₂(H₂O)Cl₃] . This complex crystallizes in the triclinic space group P̅(1). The Ho(III) ion is octahedrally coordinated by three chlorine ions, two oxygen atoms from CAPh ligands’ phosphoryl groups, and one oxygen atom from a water molecule .
Biomedical Imaging and Sensing
- Lanthanide Complexes : Coordination compounds of lanthanides, including those with CAPh ligands, have attracted attention due to their useful properties. These properties range from creating up-lighting to serving as biomedical sensors for imaging biological objects .
Material Science and Luminescence Properties
- β-Diketone Analogues : CAPh ligands, structurally analogous to β-diketones, exhibit similar coordination abilities. Their presence of peptide and phosphoramide groups makes them interact with biological molecules and cell membranes. This property is particularly relevant for material science applications .
Pharmaceutical Research
- Drug Design and Development : The unique structural features of 2,2,2-trichloro-N-(dimorpholinophosphoryl)acetamide may inspire novel drug candidates. Researchers can explore its potential as a pharmacophore or scaffold for designing bioactive compounds.
Agricultural Chemistry
- Pesticide Development : Given its multifunctional nature, this compound could serve as a building block for designing environmentally friendly pesticides. Researchers might investigate its efficacy against specific pests or pathogens.
Organic Synthesis and Catalysis
- Functional Group Transformations : The chlorinated acetamide moiety in F3173-0002 could participate in various organic reactions. Researchers may explore its catalytic activity or use it as a reagent in synthetic transformations .
Mechanism of Action
Target of Action
The primary target of 2,2,2-Trichloro-N-(dimorpholinophosphoryl)acetamide is the Holmium (III) ion . This ion is octahedrally coordinated by three chlorine ions, two O atoms of CAPh ligands phosphoryl groups, and one O atom of a water molecule .
Mode of Action
The compound interacts with its target through the formation of a coordination compound . The [Ho (HL) 2 (H2O)Cl3] molecules are linked via O water –H⋯O morpholine hydrogen bonds, forming chains along the [100] crystallographic direction . These chains are bound into a three-dimensional framework due to the C morpholine –H⋯Cl intermolecular hydrogen bonds .
Biochemical Pathways
It’s known that the compound forms a complex with the holmium (iii) ion, which could potentially interact with various biochemical pathways .
Pharmacokinetics
It’s known that the compound is air-stable, soluble in alcohols and hot acetone, and insoluble in nonpolar aprotic solvents and water . These properties could impact the compound’s bioavailability.
Result of Action
The formation of a coordination compound with the holmium (iii) ion suggests potential interactions at the molecular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2,2-Trichloro-N-(dimorpholinophosphoryl)acetamide. For instance, the compound’s solubility in different solvents suggests that the solvent environment could impact its action . Furthermore, the compound’s air stability suggests that it could be affected by exposure to air .
properties
IUPAC Name |
2,2,2-trichloro-N-dimorpholin-4-ylphosphorylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Cl3N3O4P/c11-10(12,13)9(17)14-21(18,15-1-5-19-6-2-15)16-3-7-20-8-4-16/h1-8H2,(H,14,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXLRWPSXITZRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1P(=O)(NC(=O)C(Cl)(Cl)Cl)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl3N3O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00328019 | |
| Record name | F3173-0002 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trichloro-N-(dimorpholinophosphoryl)acetamide | |
CAS RN |
208121-50-0 | |
| Record name | F3173-0002 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![N-(tert-Butylcarbamoyl)-5-cyano-2-((4'-(difluoromethoxy)-[1,1'-biphenyl]-3-yl)oxy)benzenesulfonamide](/img/structure/B3049413.png)

